molecular formula C14H22N2O2 B036494 2-(Boc-amino)-3-phenylpropylamine CAS No. 1222902-68-2

2-(Boc-amino)-3-phenylpropylamine

Cat. No.: B036494
CAS No.: 1222902-68-2
M. Wt: 250.34 g/mol
InChI Key: LHZRJEOMDFKIJM-UHFFFAOYSA-N
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Description

2-(Boc-amino)-3-phenylpropylamine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild acidic conditions.

Mechanism of Action

Target of Action

It’s known that boc-protected amines are widely used in organic synthesis, particularly in peptide chemistry . The Boc group (tert-butoxycarbonyl) is a protective group used in the synthesis of amino acids and peptides .

Mode of Action

The Boc group in 2-(Boc-amino)-3-phenylpropylamine acts as a protective group for the amine functionality . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

Boc-protected amines play a crucial role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that the stability of the boc group contributes to the overall stability of the compound .

Result of Action

The result of the action of this compound is the formation of Boc-protected amines and amino acids . These compounds are crucial in peptide synthesis, as they can be easily converted into free amines . The Boc group also provides resistance to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . The Boc group is stable under a wide range of conditions, but it can be cleaved under anhydrous acidic conditions . The stability of the Boc group also contributes to the overall stability of the compound, making it resistant to various environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-3-phenylpropylamine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the by-products formed during the reaction . The general reaction scheme is as follows:

    Starting Material: 3-phenylpropylamine

    Reagent: Di-tert-butyl dicarbonate (Boc2O)

    Base: Triethylamine or pyridine

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Conditions: Room temperature, typically for several hours

The reaction yields this compound with high efficiency and purity .

Industrial Production Methods

Industrial production of Boc-protected amines often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-3-phenylpropylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid

    Substitution: Alkyl halides, acyl chlorides

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride

    Oxidation: Potassium permanganate, chromium trioxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can yield a variety of N-substituted derivatives .

Scientific Research Applications

2-(Boc-amino)-3-phenylpropylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Boc-amino)-3-phenylpropylamine is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZRJEOMDFKIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465158
Record name 2-(Boc-amino)-3-phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222902-68-2
Record name 2-(Boc-amino)-3-phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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